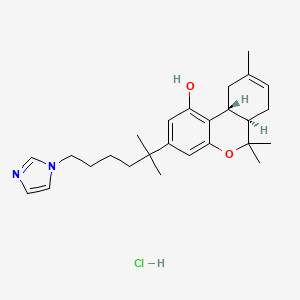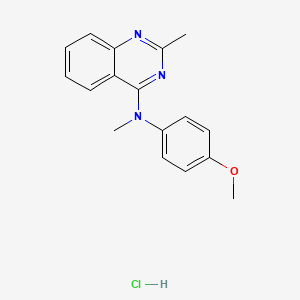
Verubulinhydrochlorid
Übersicht
Beschreibung
Verubulin Hydrochlorid ist ein starkes antineoplastisches Mittel, das für seine Fähigkeit bekannt ist, die Mikrotubuli-Bildung zu hemmen. Dieser niedermolekulare Inhibitor ist kein Substrat für Multidrug-Resistenzpumpen, was ihn zu einem vielversprechenden Kandidaten für die Krebsbehandlung macht . Die chemische Formel für Verubulin Hydrochlorid lautet C₁₇H₁₈ClN₃O, und es hat ein Molekulargewicht von 315,8 g/mol .
Wissenschaftliche Forschungsanwendungen
Verubulin Hydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Biologie: Untersucht für seine Auswirkungen auf die Zellteilung und Apoptose in verschiedenen Zelllinien.
5. Wirkmechanismus
Verubulin Hydrochlorid entfaltet seine Wirkung, indem es die Tubulin-Polymerisation hemmt, was die Bildung von Mikrotubuli stört. Dies führt zur Zellzyklus-Arrest und Apoptose in Krebszellen. Darüber hinaus wirkt Verubulin Hydrochlorid als vaskulärer Disruptor, der neu gebildete Blutgefäße in Tumoren destabilisiert . Die Verbindung bindet an die Colchicin-Bindungsstelle auf Tubulin, verhindert die Montage von Mikrotubuli und führt letztendlich zum Zelltod .
Ähnliche Verbindungen:
Colchicin: Ein weiterer Tubulin-Polymerisationsinhibitor, der an die gleiche Stelle wie Verubulin Hydrochlorid bindet.
Combretastatin A-4: Ein potenter Mikrotubuli-Inhibitor mit einem ähnlichen Wirkmechanismus.
Vinblastin: Ein antineoplastisches Mittel, das die Mikrotubuli-Bildung hemmt, aber an eine andere Stelle auf Tubulin bindet.
Einzigartigkeit von Verubulin Hydrochlorid: Verubulin Hydrochlorid ist einzigartig in seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden, was es besonders effektiv für die Behandlung von Hirntumoren macht. Darüber hinaus unterscheidet es sich durch seine Resistenz gegen Multidrug-Resistenzpumpen von anderen Mikrotubuli-Inhibitoren, was seine Wirksamkeit bei der Krebsbehandlung erhöht .
Wirkmechanismus
Verubulin hydrochloride exerts its effects by inhibiting tubulin polymerization, which disrupts the formation of microtubules. This leads to cell-cycle arrest and apoptosis in cancer cells. Additionally, verubulin hydrochloride acts as a vascular disrupting agent, destabilizing newly formed blood vessels in tumors . The compound binds to the colchicine-binding site on tubulin, preventing the assembly of microtubules and ultimately leading to cell death .
Similar Compounds:
Colchicine: Another tubulin polymerization inhibitor that binds to the same site as verubulin hydrochloride.
Combretastatin A-4: A potent microtubule inhibitor with a similar mechanism of action.
Vinblastine: An antineoplastic agent that inhibits microtubule formation but binds to a different site on tubulin.
Uniqueness of Verubulin Hydrochloride: Verubulin hydrochloride is unique in its ability to cross the blood-brain barrier, making it particularly effective for treating brain tumors. Additionally, its resistance to multidrug resistance pumps sets it apart from other microtubule inhibitors, enhancing its efficacy in cancer treatment .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Verubulin hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of microtubule formation . It interacts with tubulin, a globular protein, and disrupts its polymerization, thereby preventing the formation of microtubules . This interaction is crucial in the drug’s antineoplastic activity as it hinders the structural integrity and function of cancer cells .
Cellular Effects
Verubulin hydrochloride has profound effects on various types of cells. It has been found to be highly active in HCT116 and SNU-398 cells, with EC50 values of 3 nM and 2 nM, respectively . By inhibiting microtubule formation, Verubulin hydrochloride disrupts cell division and proliferation, leading to cell death . This makes it a potent agent against cancer cells, which are characterized by uncontrolled cell division and growth .
Molecular Mechanism
The molecular mechanism of Verubulin hydrochloride involves its binding to β-tubulin and disruption of dimerization . This prevents the polymerization of tubulin into microtubules, a critical process in cell division . By inhibiting this process, Verubulin hydrochloride effectively halts the proliferation of cancer cells .
Temporal Effects in Laboratory Settings
Preliminary PET imaging studies of Verubulin in rodents have revealed contradictory results between mouse and rat brain uptake under pretreatment conditions .
Dosage Effects in Animal Models
As a potent antineoplastic agent, it is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects .
Metabolic Pathways
Given its role as a microtubule inhibitor, it is likely to interact with enzymes or cofactors involved in tubulin polymerization .
Subcellular Localization
The subcellular localization of Verubulin hydrochloride is likely to be closely associated with its target, the tubulin protein . Tubulin is a cytoskeletal protein, suggesting that Verubulin hydrochloride may be localized to the cytoplasm where it exerts its effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Verubulin Hydrochlorid kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung eines Chinazolin-Kerns beinhalten. Die Synthese beginnt typischerweise mit der Reaktion von 4-Methoxyanilin mit 2,4-Dimethylchinazolin, um N-(4-Methoxyphenyl)-N,2-dimethylchinazolin-4-amin zu bilden. Dieses Zwischenprodukt wird dann mit Salzsäure behandelt, um Verubulin Hydrochlorid zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Verubulin Hydrochlorid beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle der Temperatur, des pH-Werts und der Reaktionszeit. Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt .
Arten von Reaktionen:
Oxidation: Verubulin Hydrochlorid kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können Verubulin Hydrochlorid in seine reduzierten Formen umwandeln, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise Chinazolin-N-Oxide liefern, während Reduktion Amin-Derivate erzeugen kann .
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.ClH/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13;/h4-11H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUWDIKZJLOZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238682 | |
| Record name | Verubulin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917369-31-4 | |
| Record name | Verubulin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917369314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verubulin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERUBULIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33380QZ0QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


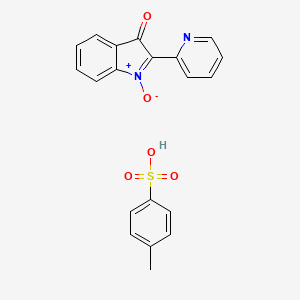

![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)
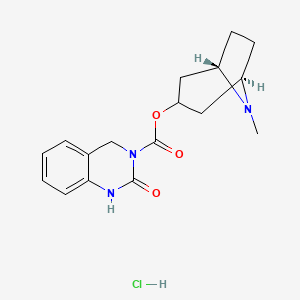
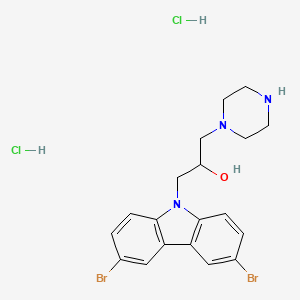
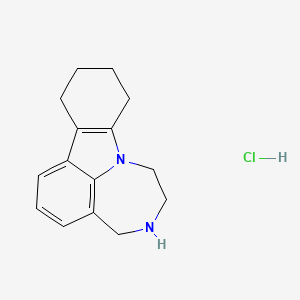
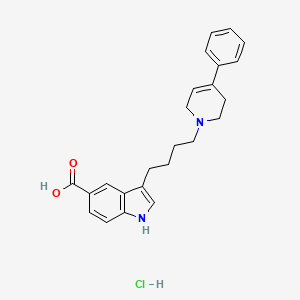

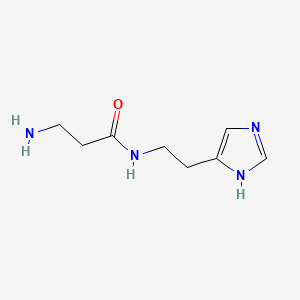
![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)



